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molecular formula C17H22N4 B8425416 2,5-Dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

2,5-Dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

Cat. No. B8425416
M. Wt: 282.4 g/mol
InChI Key: LYQKPPDLEYKQLD-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

3-Chloro-2,5-dimethylpyrazine (1.0 g, 7.0 mmol) and N-benzylpiperazine (3.7 ml, 21.0 mmol) were mixed under nitrogen and heated to 125° C. for 18 h. Saturated aqueous sodium hydrogen carbonate was added and the product was extracted with chloroform. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give a yellow oil. The crude product was purified by flash chromatography using silica gel eluting with methanol:chloroform (2.5:97.5) to give the pure product as a yellow oil (1.14 g, 58%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.[CH2:10]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])O.[Na+]>>[CH3:9][C:3]1[C:2]([N:20]2[CH2:21][CH2:22][N:17]([CH2:10][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:18][CH2:19]2)=[N:7][C:6]([CH3:8])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NC=C(N1)C)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(N=C1N1CCN(CC1)CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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